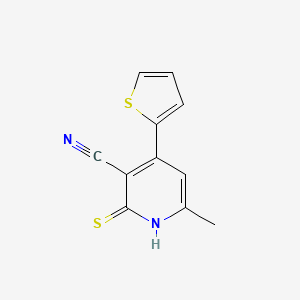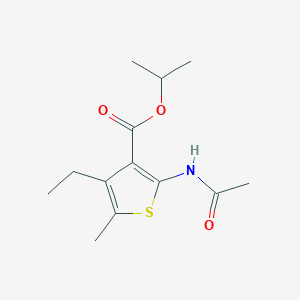
isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate, also known as AET, is a chemical compound that has been extensively studied for its potential use in scientific research. AET is a member of the thienylcyclohexylamine class of compounds, which are known to have a range of pharmacological effects, including analgesic, anesthetic, and antidepressant properties. In
科学研究应用
Isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been studied for its potential use in a range of scientific research applications, including as a tool for studying the function of N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in a range of physiological processes, including learning and memory, and are thought to be involved in the pathophysiology of several neurological disorders, including Alzheimer's disease and schizophrenia.
作用机制
Isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate is thought to act as an antagonist of the NMDA receptor, binding to the receptor and blocking its activity. This mechanism of action is similar to that of other thienylcyclohexylamine compounds, such as ketamine and phencyclidine (PCP), which are known to have analgesic and anesthetic properties.
Biochemical and Physiological Effects:
isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects in animal models, including analgesic, anesthetic, and antidepressant properties. isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has also been shown to have neuroprotective effects, protecting against the damage caused by ischemia and oxidative stress.
实验室实验的优点和局限性
One advantage of using isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate in lab experiments is that it has a relatively simple synthesis method, making it easy to obtain in large quantities. Additionally, isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been extensively studied in animal models, making it a well-characterized tool for studying the function of NMDA receptors. However, one limitation of using isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate in lab experiments is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
未来方向
There are several future directions for research on isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate, including further studies on its safety and efficacy in humans, as well as studies on its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to explore the mechanism of action of isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate and its potential interactions with other drugs and compounds. Finally, the development of new synthetic methods for isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate and related compounds could lead to the discovery of new drugs with novel pharmacological properties.
合成方法
The synthesis of isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate involves the reaction of 2-aminothiophene with ethyl acetoacetate, followed by the addition of isopropyl magnesium bromide and acetic anhydride. The resulting product is then purified through recrystallization to yield pure isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate.
属性
IUPAC Name |
propan-2-yl 2-acetamido-4-ethyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-6-10-8(4)18-12(14-9(5)15)11(10)13(16)17-7(2)3/h7H,6H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMNCTCKRIGFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-(acetylamino)-4-ethyl-5-methylthiophene-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-allyl-2-(isopropylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5706051.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5706054.png)
![diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate](/img/structure/B5706059.png)
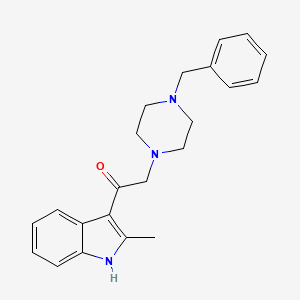
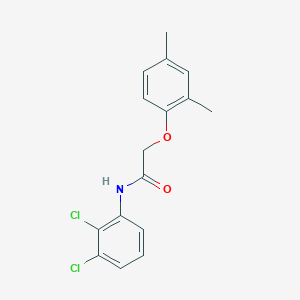
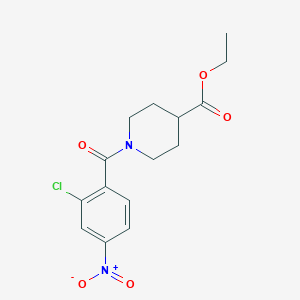


![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5706103.png)
![2-(2-thienyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5706111.png)
